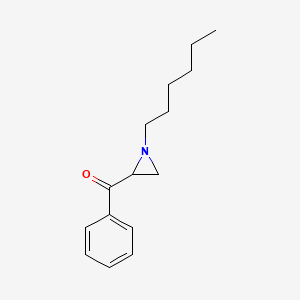
Butyl (2S)-2-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2S)-2-hydroxyhexanoate is an organic compound belonging to the ester family. It is derived from the esterification of butanol and (2S)-2-hydroxyhexanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry. Its molecular formula is C10H20O3, and it has a chiral center, making it optically active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2S)-2-hydroxyhexanoate typically involves the esterification reaction between butanol and (2S)-2-hydroxyhexanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Butanol+(2S)-2-hydroxyhexanoic acidAcid catalystButyl (2S)-2-hydroxyhexanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2S)-2-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to butanol and (2S)-2-hydroxyhexanoic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Butanol and (2S)-2-hydroxyhexanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl (2S)-2-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of Butyl (2S)-2-hydroxyhexanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for esterases, which hydrolyze the ester bond to release butanol and (2S)-2-hydroxyhexanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Another ester with a fruity odor, used in flavors and fragrances.
Butyl butanoate: Similar ester with different chain length, used in similar applications.
Butyl propanoate: Another ester with a shorter chain, used in the flavor industry.
Uniqueness
Butyl (2S)-2-hydroxyhexanoate is unique due to its chiral center, which imparts optical activity. This property can influence its interactions with biological systems and its sensory characteristics, making it distinct from other similar esters .
Propiedades
Número CAS |
132513-53-2 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
butyl (2S)-2-hydroxyhexanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
OCRIHSDKXZMSOY-VIFPVBQESA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)OCCCC)O |
SMILES canónico |
CCCCC(C(=O)OCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
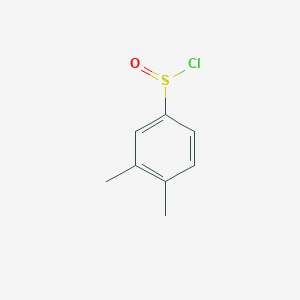
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
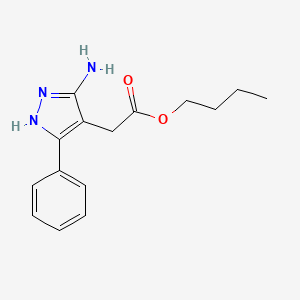
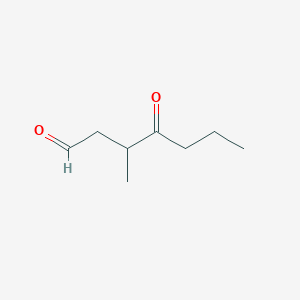

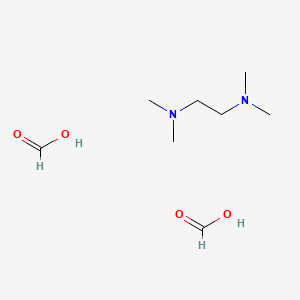

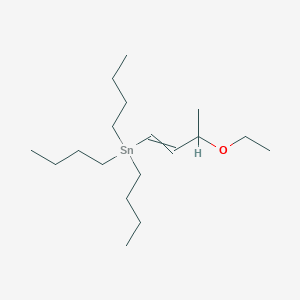
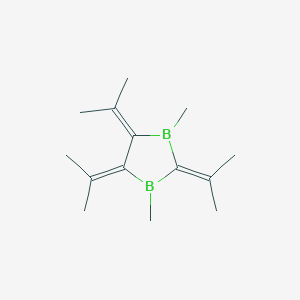
![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)

